Reaction Conditions
1.1 Reagents: Thionyl chloride ; 35 - 40 °C; 40 °C → reflux; 1.5 h, reflux; reflux → 50 °C; 30 min, 50 - 55 °C; 55 °C → rt; 30 min, rt
1.2 Reagents: Water ; 20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
4.1 Reagents: Sulfuric acid , Fuming nitric acid Solvents: Water ; 1 h, -2 - 0 °C; 4 h, 0 °C
4.2 Reagents: Water ; cooled
5.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 2 h, 1 MPa, 80 °C; 80 °C → rt
6.1 Reagents: Acetic acid Solvents: Xylene ; 3 h, reflux
7.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, cooled
7.2 10 h, rt
7.3 Reagents: Water ; cooled
8.1 Catalysts: Sodium hydroxide Solvents: Methanol , Water ; cooled; heated; 1 h, reflux; cooled
8.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, cooled
Reference
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al,
Youji Huaxue,
2006,
26(3),
318-323